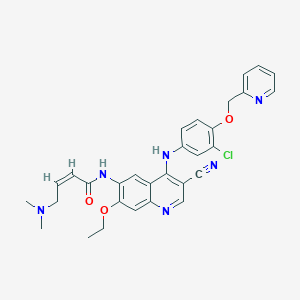
5-Ethylamino-9-diethylaminobenzo(a)phenoxazinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-4-(N,N-dimethylamino)benzoate, commonly known as EtNBA, is an organic compound that belongs to the class of benzoates. It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, with a dimethylamino group at the para position. This compound is widely used in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl-4-(N,N-dimethylamino)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(N,N-dimethylamino)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of Ethyl-4-(N,N-dimethylamino)benzoate often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl-4-(N,N-dimethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Ethyl-4-(N,N-dimethylamino)benzoate can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl-4-(N,N-dimethylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of various derivatives.
Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Ethyl-4-(N,N-dimethylamino)benzoate is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl-4-(N,N-dimethylamino)benzoate exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative.
Comparison with Similar Compounds
Ethyl-4-(N,N-dimethylamino)benzoate can be compared with other similar compounds such as:
Methyl-4-(N,N-dimethylamino)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl-4-aminobenzoate: Lacks the dimethylamino group, affecting its reactivity and applications.
Ethyl-4-(N,N-diethylamino)benzoate: Contains a diethylamino group, which can alter its chemical properties and interactions.
The uniqueness of Ethyl-4-(N,N-dimethylamino)benzoate lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.
Properties
CAS No. |
7385-74-2 |
|---|---|
Molecular Formula |
C22H24ClN3O |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;chloride |
InChI |
InChI=1S/C22H23N3O.ClH/c1-4-23-19-14-21-22(17-10-8-7-9-16(17)19)24-18-12-11-15(13-20(18)26-21)25(5-2)6-3;/h7-14H,4-6H2,1-3H3;1H |
InChI Key |
SXQRATTWLJENLK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=CC(=[N+](CC)CC)C=C4O2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)

![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)
